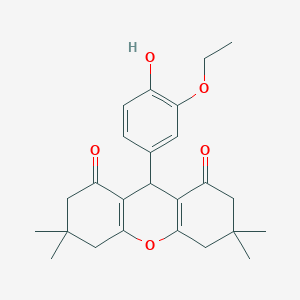
9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” is related to the compound you’re asking about . It has a molecular weight of 208.26 and its IUPAC name is 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone .
Molecular Structure Analysis
The molecular structure of related compounds such as “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” and “(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid” have been analyzed . The former has a linear formula of C12H16O3 , while the latter has a molecular formula of C10H12O5 .Chemical Reactions Analysis
A study on the application of a new multi-H-bond catalyst for the preparation of substituted pyridines via a cooperative vinylogous anomeric-based oxidation mechanism might provide some insights into the chemical reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” and “(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid” have been analyzed .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity This compound has demonstrated strong antibacterial activity, particularly against Staphylococcus epidermidis. A study synthesized this compound and tested its efficacy, finding significant inhibition zones against various bacteria (Retnosari et al., 2021).
Antimicrobial Screening Similar compounds with slightly different substituents have been synthesized and shown good to excellent antibacterial and antifungal activities. This indicates a broader potential for antimicrobial applications (Angajala et al., 2017).
Potential Anticancer Agents Derivatives of 1,8-dioxo-octahydroxanthenes, to which the compound is closely related, have been investigated for their anti-proliferative properties against cancer cell lines. One such compound showed promising results, highlighting the potential for cancer treatment applications (Mulakayala et al., 2012).
Structural and Spectroscopic Analysis Studies have been conducted on derivatives of hexahydroacridine-1,8(2H,5H)-dione, which share structural similarities with the compound of interest. These studies focus on equilibrium geometries and IR spectra, contributing to a deeper understanding of these compounds' properties and potential applications (Kumar et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-6-29-18-9-14(7-8-15(18)26)21-22-16(27)10-24(2,3)12-19(22)30-20-13-25(4,5)11-17(28)23(20)21/h7-9,21,26H,6,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPXLGVNQBDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

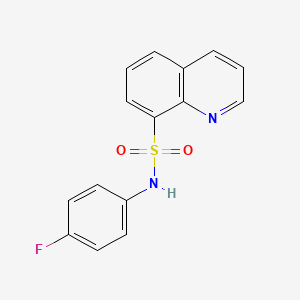
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
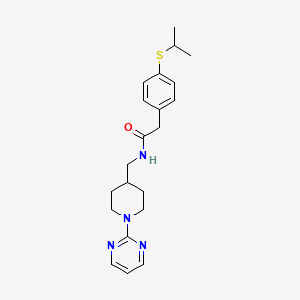
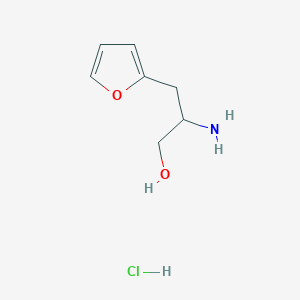
![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)
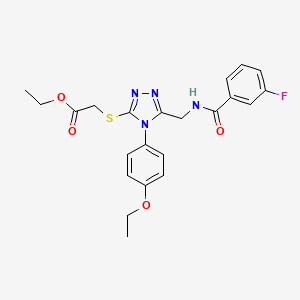
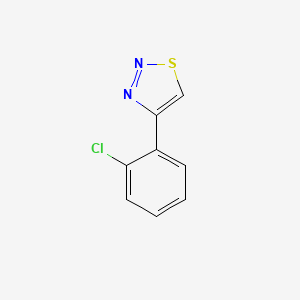
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
